

Adomeglivant: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Adomeglivant

Cat. No.: B8068820

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Abstract

Adomeglivant (LY2409021) is a potent and selective, orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR).[1][2] It has been investigated for its potential as a therapeutic agent in the management of type 2 diabetes mellitus due to its ability to reduce hepatic glucose production and lower serum glucose levels.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the mechanism of action of **Adomeglivant**. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts.

Chemical Structure and Identification

Adomeglivant is a synthetic organic compound with a complex molecular architecture.[1] Its chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.

| Identifier | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | 3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid | PubChem |
| Molecular Formula | C ₃₂ H ₃₆ F ₃ NO ₄ | [4] |
| Molecular Weight | 555.6 g/mol | [4] |
| CAS Number | 1488363-78-5 | [4] |
| SMILES | CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)O--INVALID-LINK--C3=CC=C(C=C3)C(=O)NCCC(=O)O | PubChem |
| InChI Key | FASLTMSUPQDLIB-MHZLTWQESA-N | PubChem |

Physicochemical Properties

The physicochemical properties of **Adomeglivant** are crucial for its formulation, delivery, and biological activity.

| Property | Value | Source(s) |
|-----------------------|--|-----------|
| Physical State | Solid | [4] |
| Solubility | Soluble in DMSO.[4] Insoluble in water.[5] | [4][5] |
| Binding Affinity (Ki) | 6.66 nM for human glucagon receptor | [2][6] |
| IC ₅₀ | 1.8 µM (for glucagon-induced cAMP increase in HEK293 cells expressing rat glucagon receptor) | [4] |

Pharmacokinetic Properties

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of **Adomeglivant**.

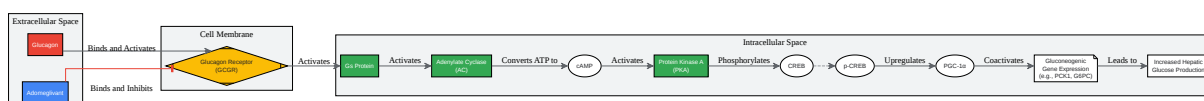
| Parameter | Value | Species | Source(s) |
|---|---------------|---------|-----------|
| Time to Maximum Concentration (T _{max}) | 4 - 8 hours | Human | [7] |
| Half-life (t _{1/2}) | 51 - 59 hours | Human | [7] |
| Administration Route | Oral | [1] | |

Mechanism of Action and Signaling Pathway

Adomeglivant functions as a selective, allosteric antagonist of the glucagon receptor (GCGR), a member of the G protein-coupled receptor (GPCR) family.[8][9] Glucagon, a peptide hormone, plays a critical role in glucose homeostasis by stimulating hepatic glucose production.[10] By blocking the action of glucagon, **Adomeglivant** effectively reduces the output of glucose from the liver.[1]

The binding of glucagon to GCGR on hepatocytes activates a downstream signaling cascade. **Adomeglivant** competitively inhibits this initial binding step.[2] The canonical glucagon

signaling pathway that is inhibited by **Adomeglivant** is depicted below.



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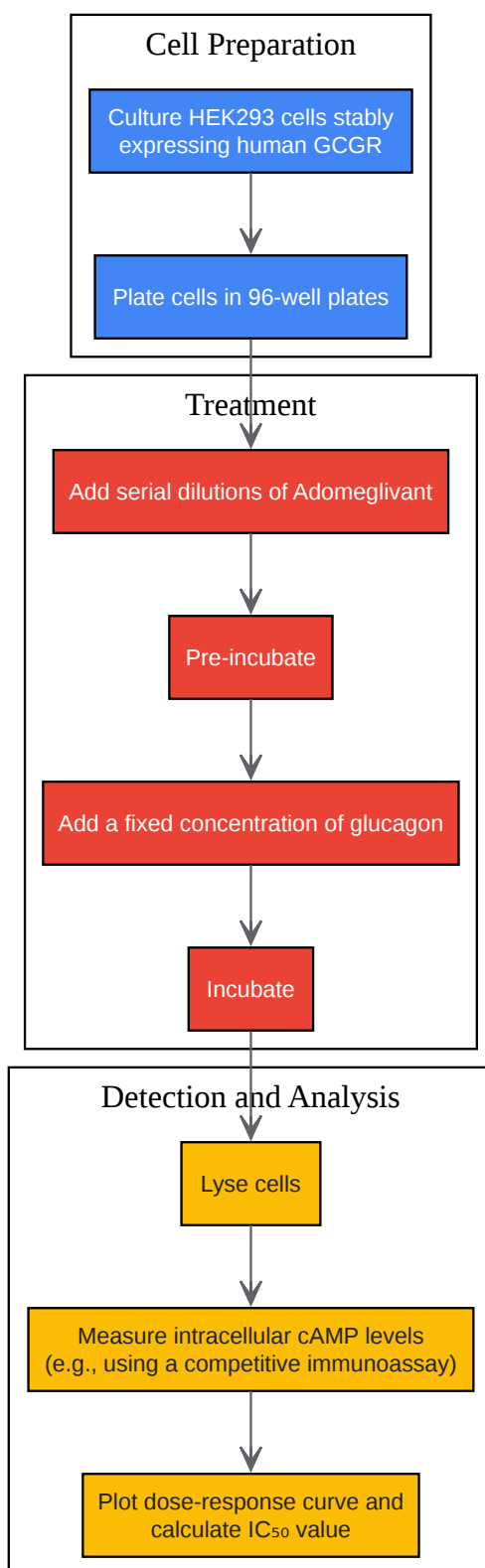
Glucagon signaling pathway inhibited by **Adomeglivant**.

Experimental Protocols

The following are generalized experimental protocols based on published research for assessing the activity of **Adomeglivant**.

In Vitro cAMP Inhibition Assay

This assay is used to determine the potency of **Adomeglivant** in inhibiting glucagon-stimulated cAMP production in a cellular context.



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